molecular formula C13H10FKN2O3S B5170578 potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate

potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate

Cat. No.: B5170578
M. Wt: 332.39 g/mol
InChI Key: XXIFBHBKCQPBJK-NSPIFIKESA-M
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Description

Potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate typically involves the reaction of 2-fluorobenzaldehyde with 4-hydrazinobenzenesulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted benzene compounds.

Scientific Research Applications

Potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydrazone group is particularly important for its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate
  • Potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate

Uniqueness

Potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate is unique due to the presence of the fluorine atom, which enhances its reactivity and binding affinity. This makes it particularly useful in applications where high specificity and reactivity are required .

Properties

IUPAC Name

potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S.K/c14-13-4-2-1-3-10(13)9-15-16-11-5-7-12(8-6-11)20(17,18)19;/h1-9,16H,(H,17,18,19);/q;+1/p-1/b15-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIFBHBKCQPBJK-NSPIFIKESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-])F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-])F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FKN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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